molecular formula C9H10FNO3S B2762360 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline CAS No. 2411262-46-7

7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2762360
CAS No.: 2411262-46-7
M. Wt: 231.24
InChI Key: KNIDQNNXAFZQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research. This compound is particularly notable for its potential in drug discovery, organic synthesis, and material science exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline typically involves the fluorosulfonylation of 1,2,3,4-tetrahydroquinoline. This process can be achieved through various methods, including:

    Reduction or Oxidation Followed by Cyclization: This method involves the reduction or oxidation of precursor compounds followed by cyclization to form the tetrahydroquinoline core.

    Electrocatalytic Hydrogenation: Using a fluorine-modified cobalt catalyst, quinolines can be hydrogenated with water to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using efficient and sustainable methods such as domino reactions, which offer excellent atom economy and high selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce various tetrahydroquinoline analogs .

Scientific Research Applications

7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for targeting neurodegenerative disorders.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: An important structural motif in various natural products and therapeutic lead compounds.

    2,3-Dihydro-4(1H)-quinolinone: A derivative of tetrahydroquinoline with potential biological activities.

    4(1H)-Quinolinone: Another derivative with diverse applications in medicinal chemistry.

Uniqueness: 7-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is unique due to its fluorosulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functionalization and reactivity.

Properties

IUPAC Name

7-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIDQNNXAFZQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)OS(=O)(=O)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.